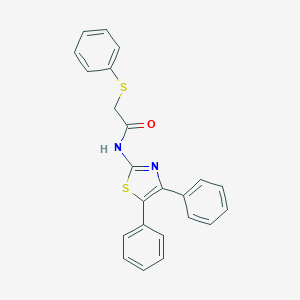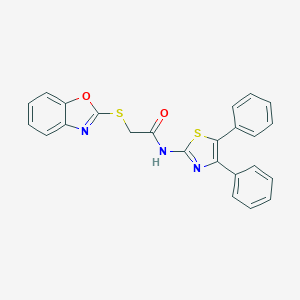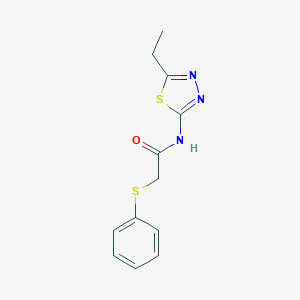![molecular formula C20H19ClN4O B427500 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE](/img/structure/B427500.png)
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperidine ring, and phenyl and chlorophenyl substituents
Métodos De Preparación
The synthesis of 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via substitution reactions, often using chlorinated aromatic compounds and phenylboronic acids.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the triazole and piperidine rings through a carbonyl linkage, often using coupling reagents like carbodiimides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the phenyl and chlorophenyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE can be compared with other similar compounds, such as:
1-phenyl-1H-1,2,4-triazole derivatives: These compounds share the triazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds like 4-aminopiperidine and 4-chloropiperidine share the piperidine ring but have different functional groups, affecting their reactivity and applications.
Chlorophenyl derivatives: Compounds like 4-chlorophenylboronic acid and 4-chlorophenylmethanol share the chlorophenyl group but differ in their overall structure and reactivity
The uniqueness of this compound lies in its combination of the triazole, piperidine, and chlorophenyl groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19ClN4O |
|---|---|
Peso molecular |
366.8g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H19ClN4O/c21-16-9-11-17(12-10-16)25-19(15-7-3-1-4-8-15)22-18(23-25)20(26)24-13-5-2-6-14-24/h1,3-4,7-12H,2,5-6,13-14H2 |
Clave InChI |
BFQOUYYHIMFRHF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B427418.png)
![methyl 3-[4-(4-methoxyphenyl)-2-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]propanoate](/img/structure/B427419.png)

![O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate](/img/structure/B427422.png)
![Methyl 3-[2-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B427423.png)

![2-{[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B427426.png)
![2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B427427.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B427428.png)
![Ethyl 4-({[(4-morpholinylcarbothioyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B427435.png)
![N-(3-[2-(methylsulfanyl)-5-pyrimidinyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427437.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B427439.png)

